Cas no 681159-70-6 (2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

2-4-(Naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a naphthalene moiety via a piperazine carbonyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The naphthalene group enhances aromatic stacking interactions, while the piperazine spacer improves solubility and conformational flexibility. The benzothiazole unit contributes to its potential bioactivity, particularly in targeting neurological and oncological pathways. Its well-defined synthetic route allows for high purity and scalability, supporting research in drug discovery and optoelectronic applications. The compound’s balanced lipophilicity and structural versatility make it a promising candidate for further derivatization and functional studies.
2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
681159-70-6 structure
Product name:2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS No:681159-70-6
MF:C22H19N3OS
MW:373.470763444901
CID:6449034

2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • Methanone, [4-(2-benzothiazolyl)-1-piperazinyl]-2-naphthalenyl-
    • Inchi: 1S/C22H19N3OS/c26-21(18-10-9-16-5-1-2-6-17(16)15-18)24-11-13-25(14-12-24)22-23-19-7-3-4-8-20(19)27-22/h1-10,15H,11-14H2
    • InChI Key: CSNSIKSCKUMIND-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=CC=C3S2)CC1)(C1=CC=C2C(=C1)C=CC=C2)=O

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 597.3±60.0 °C(Predicted)
  • pka: 5.15±0.10(Predicted)

2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0536-0474-20μmol
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0536-0474-20mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0536-0474-75mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0536-0474-4mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0536-0474-50mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0536-0474-10μmol
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0536-0474-5μmol
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0536-0474-25mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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25mg
$109.0 2023-05-17
Life Chemicals
F0536-0474-2mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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2mg
$59.0 2023-05-17
Life Chemicals
F0536-0474-3mg
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
681159-70-6 90%+
3mg
$63.0 2023-05-17

Additional information on 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole

2-4-(Naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole: A Comprehensive Overview

The compound with CAS No. 681159-70-6, known as 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of benzothiazole, a heterocyclic compound with a broad range of applications in drug discovery and material science. The naphthalene moiety attached to the piperazine ring introduces unique electronic and steric properties, making this compound a promising candidate for various biological and chemical studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole. Researchers have explored various methodologies, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production process. These methods not only enhance the yield but also reduce the environmental footprint, aligning with the principles of green chemistry.

The structural uniqueness of this compound lies in its benzothiazole core, which is known for its aromatic stability and ability to participate in hydrogen bonding. The integration of the naphthalene group further enhances its photostability and electronic properties, making it an ideal candidate for applications in optoelectronics and sensor technologies. Recent studies have demonstrated its potential as a fluorescent probe for detecting metal ions in aqueous solutions, showcasing its versatility in analytical chemistry.

In the realm of pharmacology, 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole has exhibited promising anti-inflammatory and antioxidant activities. Preclinical studies suggest that this compound could serve as a lead molecule for developing novel therapeutic agents targeting chronic inflammatory diseases. Its ability to modulate key inflammatory pathways without significant cytotoxicity highlights its potential as a safer alternative to existing drugs.

The piperazine ring within this compound plays a crucial role in its biological activity by providing a rigid framework for molecular interactions. This feature has been exploited in drug design to enhance binding affinity with target proteins. Recent computational studies using molecular docking techniques have revealed potential interactions with enzymes involved in neurodegenerative diseases, opening new avenues for research into Alzheimer's and Parkinson's therapies.

Moreover, the naphthalene moiety contributes to the compound's lipophilicity, which is essential for crossing biological membranes and achieving therapeutic efficacy. This property has been leveraged in designing drug delivery systems, where the compound acts as a carrier for encapsulating hydrophobic drugs. Its biocompatibility and controlled release capabilities make it a valuable asset in nanomedicine.

In conclusion, 2-4-(naphthalene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole represents a multifaceted molecule with applications spanning from materials science to pharmacology. Its unique structure and functional groups continue to inspire innovative research directions. As advancements in synthetic methods and biological assays progress, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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